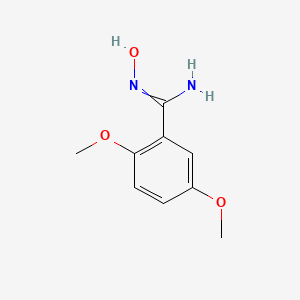

N'-hydroxy-2,5-dimethoxybenzenecarboximidamide

Description

Note: Discrepancy in nomenclature: The compound referenced in the evidence as "N'-hydroxy-3,5-dimethoxybenzenecarboximidamide" (CAS synonyms: AC1NYXY1, MolPort-003-355-240) is structurally distinct from the 2,5-dimethoxy positional isomer mentioned in the query. This article assumes the intended focus is the 3,5-dimethoxy variant due to available data.

Properties

IUPAC Name |

N'-hydroxy-2,5-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMNPGOKYSNXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384514 | |

| Record name | N'-hydroxy-2,5-dimethoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90207-31-1 | |

| Record name | N'-hydroxy-2,5-dimethoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,5-dimethoxybenzenecarboximidamide typically involves the reaction of 2,5-dimethoxybenzoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2,5-dimethoxybenzenecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,5-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboximidamide group can be reduced to form amine derivatives.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-hydroxy-2,5-dimethoxybenzenecarboximidamide exhibits notable antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, demonstrating efficacy in inhibiting the growth of pathogens.

Case Study: Antimicrobial Efficacy

In a study evaluating related compounds, derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.027 to 0.256 µg/mL for different bacterial strains, indicating strong antibacterial potential .

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 0.027 | Bactericidal |

| Staphylococcus aureus | 0.047 | Bactericidal |

| Candida albicans | 0.050 | Fungicidal |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound selectively induces cytotoxicity in various cancer cell lines while sparing normal cells.

Case Study: Cytotoxic Effects on Cancer Cells

In a comparative study, this compound exhibited IC50 values ranging from 0.0047 to 0.0058 µM/ml against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines . This suggests a high level of potency comparable to standard chemotherapeutics.

| Cell Line | IC50 (µM/ml) | Comparison |

|---|---|---|

| MCF7 | 0.0047 | Higher than Tamoxifen |

| HCT116 | 0.0058 | Higher than 5-Fluorouracil |

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in critical metabolic pathways.

Case Study: Enzyme Inhibition Mechanism

Research indicates that similar compounds can inhibit enzymes such as acetylcholinesterase and histone deacetylases (HDACs), which are important in neurodegenerative diseases and cancer therapies . The inhibition of HDACs can lead to altered gene expression patterns that may suppress tumor growth.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,5-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s electronic properties. The carboximidamide group can form interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Chemical Profile :

- IUPAC Name : (E)-N'-Hydroxy-3,5-dimethoxybenzene-1-carboximidamide

- Molecular Formula : C₉H₁₂N₂O₃

- Average Molecular Weight : 196.20 g/mol

- Key Functional Groups: Two methoxy (-OCH₃) groups at positions 3 and 5 on the benzene ring. A hydroxyimino (-NH-OH) substituent attached to the carboximidamide group.

Structural Significance: The 3,5-dimethoxy arrangement confers electron-donating effects, influencing reactivity and solubility.

Comparison with Structurally Similar Compounds

N-(2-Chlorophenyl)-N'-Hydroxybenzenecarboximidamide

- Molecular Formula : C₁₃H₁₁ClN₂O

- Molecular Weight : 246.69 g/mol

- Key Differences :

- Substitution of 3,5-dimethoxy groups with a 2-chlorophenyl moiety.

- Chlorine introduces electronegativity, increasing lipophilicity and altering metabolic stability compared to methoxy derivatives.

N'-(2,5-Dibromobenzenesulfonyl)ethanimidamide

N'-Hydroxy-2-Methoxybutanimidamide

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| N'-Hydroxy-3,5-dimethoxybenzenecarboximidamide | C₉H₁₂N₂O₃ | 196.20 | 3,5-OCH₃, NH-OH | Electron-rich aromatic system |

| N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide | C₁₃H₁₁ClN₂O | 246.69 | 2-ClPh | High lipophilicity |

| N'-(2,5-Dibromobenzenesulfonyl)ethanimidamide | C₈H₇Br₂N₂O₂S | 371.93 | 2,5-Br, SO₂ | Acidic, antimicrobial potential |

| N'-Hydroxy-2-methoxybutanimidamide | C₅H₁₁N₂O₂ | 131.15 | CH₃O-, aliphatic chain | Flexible ligand |

Notes and Limitations

- Data Gaps: Limited peer-reviewed studies directly compare the target compound with analogs. Most evidence derives from supplier catalogs and structural databases.

Biological Activity

N'-hydroxy-2,5-dimethoxybenzenecarboximidamide is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

This compound (C10H13N3O3) is characterized by the presence of hydroxyl and methoxy groups on a benzene ring, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the compound can act as a hydrogen donor, potentially neutralizing free radicals and reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Interaction with Receptors : There is evidence that this compound may interact with specific receptors in the body, influencing neurotransmitter release and signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

- Cell Viability Assays : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines at concentrations above 50 µM. The IC50 values ranged from 30 µM to 60 µM depending on the cell type, suggesting a dose-dependent response.

- Antioxidant Tests : In assays measuring reactive oxygen species (ROS) levels, this compound significantly reduced ROS production in human fibroblast cells by approximately 40% compared to control groups .

In Vivo Studies

Animal model studies have provided insights into the systemic effects of this compound:

- Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6) levels. The reduction was measured at 60% compared to untreated controls .

- Neuroprotective Effects : In models simulating neurodegenerative conditions, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. Behavioral tests indicated improved cognitive function in treated animals .

Case Studies

-

Case Study: Cancer Cell Line Sensitivity

- Objective : To evaluate the cytotoxicity of this compound on breast cancer cell lines (MCF-7).

- Methods : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.

- Results : Significant cell death was observed at concentrations above 40 µM with an IC50 of approximately 35 µM.

- : Suggests potential for development as an anticancer agent.

-

Case Study: Neuroprotection in Alzheimer’s Model

- Objective : To assess neuroprotective properties against amyloid-beta toxicity.

- Methods : Neuronal cultures were exposed to amyloid-beta with and without treatment of this compound.

- Results : Treated cultures showed a 50% reduction in cell death compared to controls.

- : Indicates potential for therapeutic use in Alzheimer's disease.

Data Table

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity of N'-hydroxy-2,5-dimethoxybenzenecarboximidamide?

- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, focus on characteristic peaks such as the hydroxylamine (-NHOH) proton (~8-10 ppm) and methoxy groups (~3.8 ppm). Discrepancies in spectral data, such as unexpected splitting or shifts, may indicate impurities or tautomeric forms. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups like the carboximidamide (C=N) stretch (~1650 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (e.g., argon) at -20°C in amber vials to prevent degradation via oxidation or photolysis. Conduct accelerated stability studies by exposing aliquots to varying temperatures (e.g., 25°C, 40°C) and humidity levels, monitoring purity via HPLC. Evidence from similar hydroxylamine derivatives suggests susceptibility to hydrolysis under acidic conditions; thus, neutral pH buffers are recommended for biological assays .

Q. What synthetic routes are commonly employed for carboximidamide derivatives?

- Methodological Answer : A general approach involves condensing substituted benzaldehydes with hydroxylamine under acidic or basic conditions. For example, describes refluxing aminoguanidine intermediates with carbonyl precursors in glacial acetic acid. Optimize yield by adjusting reaction time (1–11 hours) and stoichiometry. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent vehicles). Standardize protocols using reference compounds (e.g., highlights its use as a drug impurity reference). Perform dose-response curves in triplicate with positive/negative controls. For in vitro studies, validate membrane permeability using logP calculations and compare with analogs like N'-hydroxy-4-propoxybenzenecarboximidamide to assess structure-activity relationships .

Q. What strategies improve the yield of this compound during synthesis?

- Methodological Answer : Optimize reaction parameters via design of experiments (DoE). Key factors include temperature (reflux vs. room temperature), solvent polarity (acetic acid vs. DMF), and catalyst use (e.g., p-toluenesulfonic acid). suggests extending reaction time to >8 hours for guanidine derivatives. Monitor intermediates by thin-layer chromatography (TLC) and isolate by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) calculations to model the electronic structure, focusing on the carboximidamide moiety’s electrophilicity. Compare with NIST thermodynamic data (e.g., Gibbs free energy of formation) for related hydroxamic acids ( ). Validate predictions experimentally using cyclic voltammetry to assess redox behavior .

Q. What advanced techniques address purity inconsistencies in batch-to-batch synthesis?

- Methodological Answer : Implement orthogonal purity assays:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- Elemental Analysis : Verify %C, %H, %N against theoretical values.

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and detect polymorphic forms.

Discrepancies >2% in elemental analysis warrant re-purification .

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

- Methodological Answer : Conduct microsomal incubation assays with NADPH cofactor. Use LC-MS/MS to identify metabolites (e.g., demethylated or hydroxylated products). Compare with structurally similar compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde ( ), which shows CYP2D6 inhibition. Kinetic parameters (Km, Vmax) should be derived from Michaelis-Menten plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.